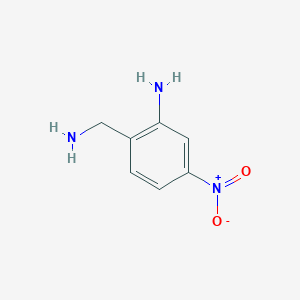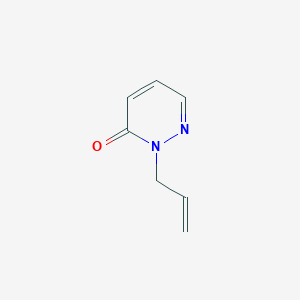
3(2H)-Pyridazinone, 2-(2-propenyl)-
Vue d'ensemble
Description
3(2H)-Pyridazinone, 2-(2-propenyl)-, also known as 2-(2-propenyl)pyridazin-3(2H)-one, is a heterocyclic organic compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Pyridazin-3(2H)-one derivatives are well known for their pronounced anti-inflammatory activity . They can be used in the treatment of conditions like arthritis and other inflammatory diseases.
Cardiovascular Effects
These compounds have shown significant cardiovascular effects . They have been reported to possess antihypertensive and cardiotonic activities, making them potentially useful in the treatment of various heart conditions.
Analgesic and Antinociceptive Activities
Pyridazin-3(2H)-one derivatives are also known for their analgesic and antinociceptive activities . This means they can be used to relieve pain and block the detection of painful or injurious stimulus by sensory neurons.
Antiulcer Activities
These compounds have demonstrated antiulcer activities , suggesting potential use in the treatment of ulcers.
Antidiabetic Properties
Recent reports have also highlighted the antidiabetic properties of Pyridazin-3(2H)-one derivatives . This opens up possibilities for their use in managing diabetes.
Anticonvulsant Properties
Pyridazin-3(2H)-one derivatives have been reported as having anticonvulsant properties , indicating potential use in the treatment of epilepsy and other seizure disorders.
Antiasthmatic Properties
These compounds have also been reported as antiasthmatic agents , suggesting potential use in the treatment of asthma.
Antimicrobial Properties
Lastly, Pyridazin-3(2H)-one derivatives have shown antimicrobial properties , indicating potential use in combating various bacterial and fungal infections.
Mécanisme D'action
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which 2-prop-2-enylpyridazin-3-one belongs, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Mode of Action
It’s worth noting that pyridazin-3(2h)-ones have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-prop-2-enylpyridazin-3-one might interact with its targets in a similar manner .
Biochemical Pathways
Pyridazin-3(2h)-ones are known to influence a variety of physiological processes, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Result of Action
Pyridazin-3(2h)-ones have been reported to exhibit a wide range of pharmacological activities, suggesting that 2-prop-2-enylpyridazin-3-one may have similar effects .
Propriétés
IUPAC Name |
2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKHTWPFHMUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481803 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 2-(2-propenyl)- | |
CAS RN |
65536-87-0 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



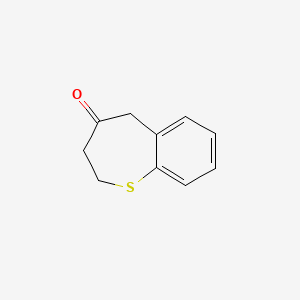
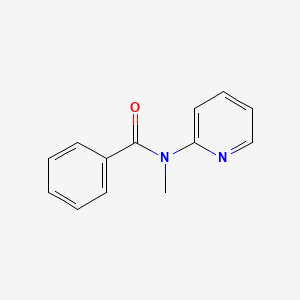
![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)
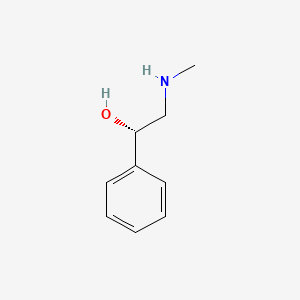

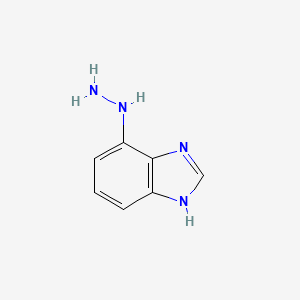
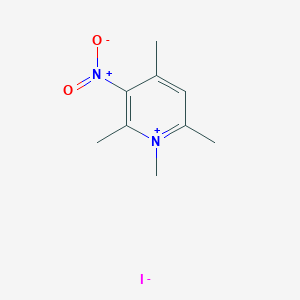
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)

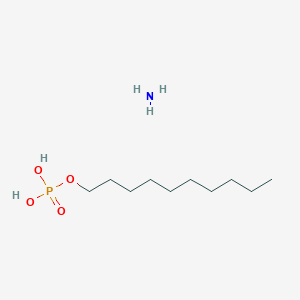
![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)

